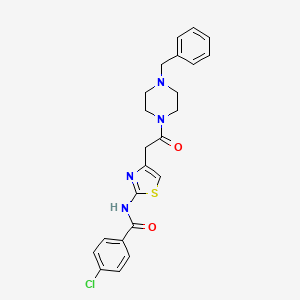
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
Übersicht
Beschreibung
“N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide” is a derivative of thiazole, a type of heterocyclic compound. Thiazole derivatives have been associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .
Synthesis Analysis
The synthesis of such compounds involves the use of small-ring heterocycles including nitrogen and sulfur. These compounds have been under investigation for a long time due to their synthetic diversity and therapeutic relevance .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of reductive amination with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one derivative, 2-(4-Benzylpiperazin-1-yl)-N-[4-(2-(4-methoxyphenyl)thiazol-4-yl)phenyl]acetamide, has a yield of 80–82%, and a melting point of 171–175°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound, particularly the presence of the benzylpiperazine moiety, has been associated with significant antibacterial and antifungal activities. These properties are comparable to standard antimicrobial agents, making it a promising candidate for the development of new antibiotics .
Antiviral Properties
Derivatives of this compound, especially those related to isatin structures, have shown broad-spectrum antiviral properties. This includes potential activity against various strains of viruses, which is crucial given the ongoing challenges in treating viral infections. The compound’s ability to be modified could lead to the development of potent antiviral therapies .
Molecular Docking and Enzyme Inhibition
The compound has been used in molecular docking studies, particularly targeting enzymes like oxidoreductase. These studies help in understanding the interaction between the compound and the enzyme, which is vital for designing inhibitors that can block the enzyme’s activity, a key step in combating diseases .
Cytotoxic Activity
Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This suggests its potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c24-19-8-6-18(7-9-19)22(30)26-23-25-20(16-31-23)14-21(29)28-12-10-27(11-13-28)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLAIPZXNWVUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


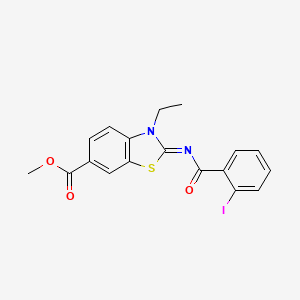

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2580662.png)
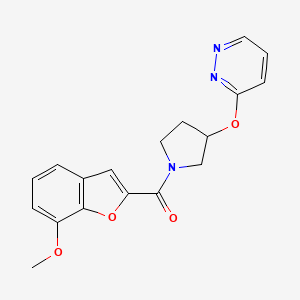
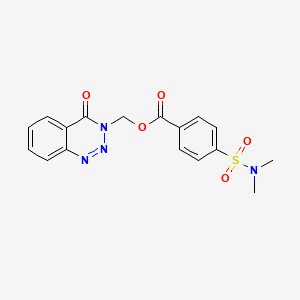
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)
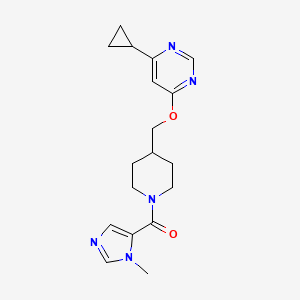
![Methyl (E)-4-[(1S,8R)-4-(2-methylpyrazol-3-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-4-oxobut-2-enoate](/img/structure/B2580670.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2580673.png)
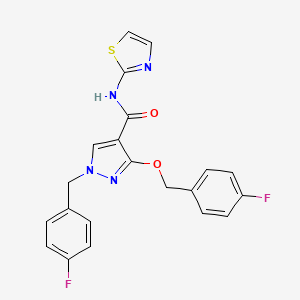
![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)

![3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2580677.png)